molecular formula C18H15N3O2S B2581792 (2-Phenylthiazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903683-51-1

(2-Phenylthiazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2581792
CAS No.: 1903683-51-1
M. Wt: 337.4
InChI Key: HOVUBPFRXYNXKT-UHFFFAOYSA-N
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Description

(2-Phenylthiazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic compound designed for research applications, featuring a hybrid structure that combines privileged pharmacophores in medicinal chemistry. Its molecular architecture integrates a phenylthiazole core linked via a methanone group to an azetidine ring, which is further functionalized with a pyridinyloxy moiety. This specific combination of a thiazole and an azetidine is recognized as a key scaffold in the development of bioactive molecules . The core structural components of this compound are associated with a wide range of biological activities. The 2-phenylthiazole unit is a common feature in compounds investigated for their antimicrobial and antioxidant properties. Furthermore, the azetidine ring is a valuable building block in drug discovery, notably featured in inhibitors of enzymes like sphingosine kinase (SphK) . The presence of the pyridine ring adds to the potential for molecular interactions, as it is frequently used to enhance binding affinity and solubility in research compounds . Researchers can utilize this chemical as a key intermediate or a novel scaffold in various biochemical and pharmacological studies, including structure-activity relationship (SAR) investigations, target identification, and mechanism-of-action studies. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this compound in a laboratory setting following all appropriate safety protocols.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-18(16-12-24-17(20-16)13-5-2-1-3-6-13)21-10-15(11-21)23-14-7-4-8-19-9-14/h1-9,12,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVUBPFRXYNXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylthiazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving β-amino alcohols and suitable leaving groups under basic conditions.

    Coupling Reactions: The final step involves coupling the thiazole and azetidine intermediates with a pyridine derivative through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylthiazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, palladium catalysts for cross-coupling reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Phenylthiazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may serve as a lead compound for drug discovery. Its structural features suggest potential biological activity, making it a candidate for screening against various biological targets, such as enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Phenylthiazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule but differ in core heterocycles, substituents, or linkage chemistry:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazole + Azetidine 2-Phenyl, 3-(pyridin-3-yloxy) ~351.4 (estimated) High rigidity, moderate logP (~2.8)*
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (Compound 3a) Dihydropyrazole + Pyridine Indole, phenyl, pyridin-3-yl ~373.4 Enhanced π-π stacking, higher logP (~3.5)
(2-Hydroxy-6-methylpyridin-3-yl)[3-(4-{[(pyridin-4-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)azetidin-1-yl]methanone (S727-1334) Azetidine + Triazole + Pyridine Hydroxy-methylpyridine, triazole, pyridin-4-yloxy ~424.4 Improved solubility (polar triazole group)

*logP estimated via computational tools (e.g., ChemDraw).

Key Differences and Implications

  • Core Heterocycles: The target compound’s thiazole ring (vs. dihydropyrazole in Compound 3a or triazole in S727-1334 ) confers distinct electronic profiles. The azetidine ring in the target compound and S727-1334 introduces strain, which may improve binding affinity but reduce metabolic stability compared to larger saturated rings.
  • Substituent Effects: The pyridin-3-yloxy group in the target compound vs. pyridin-4-yloxy in S727-1334 alters spatial orientation and hydrogen-bonding capacity. The 3-substituted pyridine may favor interactions with deeper hydrophobic pockets.
  • Solubility and Bioavailability :

    • S727-1334’s triazole and hydroxy-methylpyridine groups likely enhance water solubility, whereas the target compound’s phenyl-thiazole core may limit solubility without formulation aids.

Research Findings and Trends

  • Kinase Inhibition : Azetidine-containing compounds (e.g., S727-1334) are reported to inhibit kinases like JAK3 due to their ability to occupy ATP-binding pockets . The target compound’s thiazole may similarly target kinases but with distinct selectivity.
  • Metabolic Stability : Smaller rings (e.g., azetidine) often exhibit faster metabolic clearance than five- or six-membered analogs. This trade-off between potency and stability is critical in drug design.

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